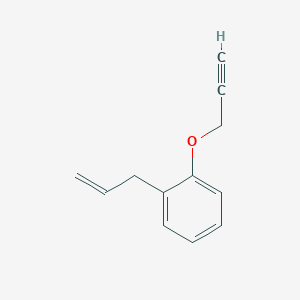
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 2-propenyl group and a 2-propynyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- can be achieved through several synthetic routes. One common method involves the alkylation of benzene with 2-propenyl halide in the presence of a strong base, followed by the introduction of the 2-propynyloxy group through a nucleophilic substitution reaction. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalyst: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the propenyl and propynyloxy groups to their saturated counterparts.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Formation of epoxides, aldehydes, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the functional groups present and their reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
- Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
- Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
Uniqueness
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- is unique due to the presence of both 2-propenyl and 2-propynyloxy groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
51230-30-9 |
|---|---|
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-prop-2-enyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C12H12O/c1-3-7-11-8-5-6-9-12(11)13-10-4-2/h2-3,5-6,8-9H,1,7,10H2 |
InChI-Schlüssel |
ZBXZKNUOTNBRIT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC=C1OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


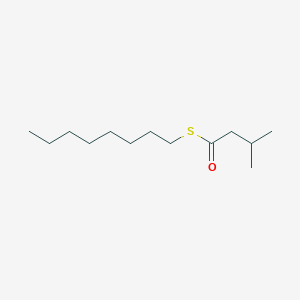

![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)


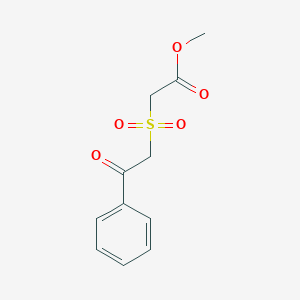
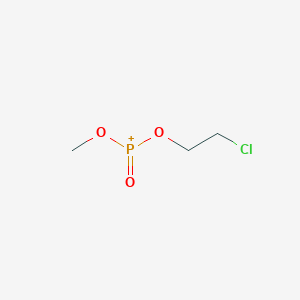
![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
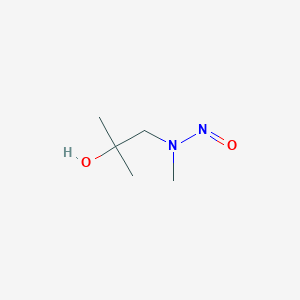
![3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14668902.png)

![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)

